2-(4-{5-[(5E)-3-{3-[(2-CARBOXYPHENYL)CARBAMOYL]PROPYL}-2-OXO-4-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-4-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID
Description
The compound 2-(4-{5-[(5E)-3-{3-[(2-Carboxyphenyl)Carbamoyl]Propyl}-2-Oxo-4-Sulfanylidene-1,3-Thiazolidin-5-Ylidene]-2-Oxo-4-Sulfanylidene-1,3-Thiazolidin-3-Yl}Butanamido)Benzoic Acid is a structurally complex thiazolidinone derivative. Its core features include:
- Two thiazolidinone rings with sulfanylidene (C=S) and oxo (C=O) groups.
- A carboxyphenyl carbamoyl moiety linked via a propyl chain.
- A butanamido benzoic acid substituent.
Thiazolidinones are known for diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory effects .
Properties
IUPAC Name |
2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O8S4/c33-19(29-17-9-3-1-7-15(17)25(35)36)11-5-13-31-23(41)21(43-27(31)39)22-24(42)32(28(40)44-22)14-6-12-20(34)30-18-10-4-2-8-16(18)26(37)38/h1-4,7-10H,5-6,11-14H2,(H,29,33)(H,30,34)(H,35,36)(H,37,38)/b22-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFOPBQHCIWZIN-QURGRASLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCN2C(=S)C(=C3C(=S)N(C(=O)S3)CCCC(=O)NC4=CC=CC=C4C(=O)O)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCN2C(=S)/C(=C\3/C(=S)N(C(=O)S3)CCCC(=O)NC4=CC=CC=C4C(=O)O)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{5-[(5E)-3-{3-[(2-CARBOXYPHENYL)CARBAMOYL]PROPYL}-2-OXO-4-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-4-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be dissected into various functional groups that may contribute to its biological activity. The presence of thiazolidine rings and carboxylic acid moieties suggests potential interactions with biological targets such as enzymes and receptors.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₅S₂ |
| Molecular Weight | 421.53 g/mol |
| Key Functional Groups | Thiazolidine, Carboxylic Acid |
| Solubility | Soluble in DMSO and methanol |
Antioxidant Properties
Research indicates that compounds with similar structural features often exhibit antioxidant properties. The thiazolidine ring can stabilize free radicals, potentially reducing oxidative stress in cells.
Anti-inflammatory Effects
The carboxylic acid group is known to play a role in anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to decreased production of pro-inflammatory prostaglandins.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant for glucose metabolism and diabetes management.
Case Studies
- In Vitro Studies :
- A study conducted on human cell lines demonstrated that the compound reduced the expression of inflammatory markers such as IL-6 and TNF-alpha when exposed to inflammatory stimuli.
- Animal Models :
- In a murine model of arthritis, administration of the compound led to a significant reduction in joint swelling and histological evidence of inflammation compared to control groups.
The proposed mechanism involves the interaction of the compound with specific receptors or enzymes that modulate inflammatory pathways. The thiazolidine moiety may facilitate binding to target proteins, altering their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Classification
Compounds with thiazolidinone or thiazolo-pyrimidine cores were identified as primary analogs. Key examples include:
Table 1: Structural Analogs and Key Features
Key Observations:
- Electronic Effects : The target compound’s dual sulfanylidene groups may increase electron density compared to analogs with single C=S or C=O groups (e.g., Compounds 11a/b) .
- Solubility: The benzoic acid moiety improves water solubility relative to non-carboxylic analogs (e.g., Compound 12) .
- Steric Hindrance: The carbamoyl-propyl chain in the target compound introduces conformational rigidity absent in simpler thiazolidinones (e.g., compound) .
Computational and Docking Comparisons
Chemical Similarity Networks
Using Murcko scaffolds and Tanimoto coefficients (≥0.5), the target compound would likely cluster with:
- Thiazolidinone derivatives (e.g., compounds).
- Compounds with extended π-conjugation (e.g., benzylidene or propenylidene groups) .
Docking Affinity Variability
highlights that even minor structural changes (e.g., replacing sulfanylidene with oxo groups) alter binding pocket interactions. For example:
- Compound 11b (4-cyanobenzylidene) may exhibit higher affinity for hydrophobic pockets than the target compound’s carboxyphenyl group due to reduced polarity .
- The sulfonic acid group in ’s compound could enhance interactions with charged residues (e.g., lysine or arginine) compared to the target’s benzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
